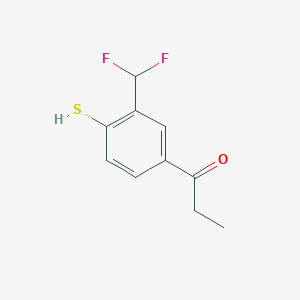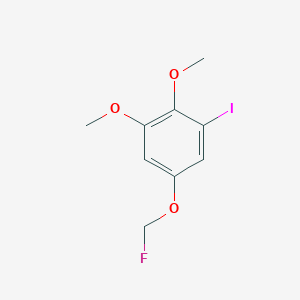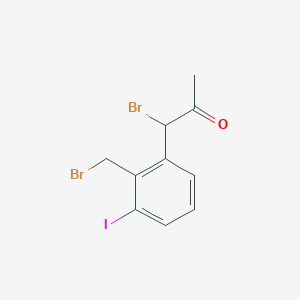
1,4-Difluoro-2-nitro-3-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Difluoro-2-nitro-3-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2F5NO2S It is characterized by the presence of two fluorine atoms, a nitro group, and a trifluoromethylthio group attached to a benzene ring
Preparation Methods
The synthesis of 1,4-Difluoro-2-nitro-3-(trifluoromethylthio)benzene typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution of a difluoronitrobenzene derivative with a trifluoromethylthiolating agent. The reaction conditions often require the use of a base and a suitable solvent to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,4-Difluoro-2-nitro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The trifluoromethylthio group can be oxidized to a sulfone group under strong oxidative conditions.
Common reagents used in these reactions include bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1,4-Difluoro-2-nitro-3-(trifluoromethylthio)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-nitro-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The nitro group and trifluoromethylthio group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparison with Similar Compounds
1,4-Difluoro-2-nitro-3-(trifluoromethylthio)benzene can be compared with other similar compounds such as:
These compounds share similar structural features but differ in the position of substituents on the benzene ring. The unique combination of substituents in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications.
Properties
Molecular Formula |
C7H2F5NO2S |
|---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
1,4-difluoro-2-nitro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F5NO2S/c8-3-1-2-4(9)6(5(3)13(14)15)16-7(10,11)12/h1-2H |
InChI Key |
WQEQSXGANZPJHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])SC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole](/img/structure/B14050650.png)
![2-(2-((4-Carbamimidoylphenylamino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B14050658.png)






![12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B14050706.png)


![(4R)-1-Azabicyclo[2.2.1]heptan-3-amine](/img/structure/B14050725.png)


